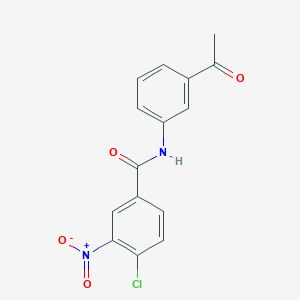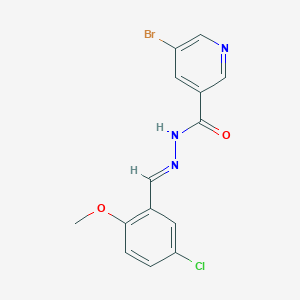
5-bromo-N'-(5-chloro-2-methoxybenzylidene)nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of hydrazone compounds, including "5-bromo-N'-(5-chloro-2-methoxybenzylidene)nicotinohydrazide", has garnered interest due to their diverse biological activities and potential applications in various fields. These compounds are known for their structural uniqueness and complexity, leading to a wide range of chemical behaviors and interactions.
Synthesis Analysis
Hydrazone compounds are typically synthesized through condensation reactions involving hydrazides and aldehydes or ketones. The synthesis of compounds similar to "this compound" involves the reaction of nicotinohydrazide with brominated and chlorinated benzaldehydes under controlled conditions to ensure the formation of the desired hydrazone linkage (Cui et al., 2013).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of an azomethine (C=N) linkage, which plays a crucial role in their chemical properties. X-ray crystallography studies reveal that these compounds exhibit diverse crystalline structures, influenced by intramolecular hydrogen bonding and the electronic effects of substituents on the benzene ring (Wang et al., 2011).
Chemical Reactions and Properties
Hydrazones, including "this compound", participate in various chemical reactions, such as cycloadditions, rearrangements, and redox reactions. These reactions are pivotal in synthesizing complex molecules and heterocycles. The presence of electron-withdrawing and electron-donating groups on the benzene rings significantly affects the reactivity and stability of these compounds (You et al., 2015).
Physical Properties Analysis
The physical properties of hydrazones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. Solubility in organic solvents varies based on the hydrophobicity of the substituents, while melting points are affected by the molecular packing in the solid state. The crystallinity and molecular packing can be elucidated through X-ray diffraction studies, providing insight into the intermolecular interactions present in the crystal lattice (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of "this compound" and similar compounds are characterized by their ability to form complexes with metals, undergo nucleophilic addition reactions, and exhibit tautomerism. These properties are crucial for their applications in coordination chemistry, as ligands for metal complexes, and in organic synthesis as intermediates for the construction of more complex molecules (Zhu et al., 2009).
特性
IUPAC Name |
5-bromo-N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O2/c1-21-13-3-2-12(16)5-9(13)7-18-19-14(20)10-4-11(15)8-17-6-10/h2-8H,1H3,(H,19,20)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLAGJLINQFWBM-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-difluorophenoxy)-N-[1-(2-thienylmethyl)-3-piperidinyl]acetamide](/img/structure/B5609108.png)
![[1-(3-morpholin-4-ylbenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5609113.png)
![4-(4-methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5609129.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5609131.png)

![2-methyl-4-(5-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B5609138.png)
![rel-(3R,4R)-3-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-4-piperidinol hydrochloride](/img/structure/B5609146.png)
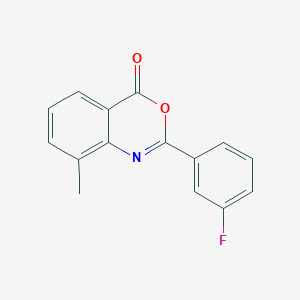
![2-phenyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5609170.png)
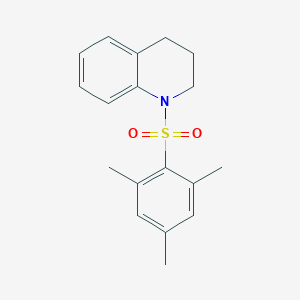
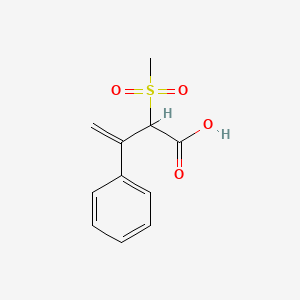
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-isopropylphenyl)ethanone](/img/structure/B5609178.png)
![3-(3-methylbutyl)-8-[3-(3-thienyl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609180.png)
